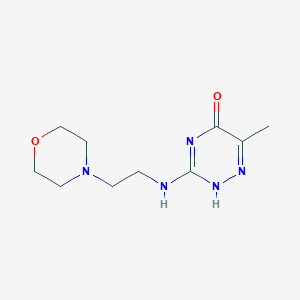
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of triazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MTA has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activation of various protein kinases involved in cell signaling.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. MTA has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer research. However, MTA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of MTA, including further studies to elucidate its mechanism of action and potential side effects, as well as the development of new derivatives with improved efficacy and safety profiles. Other potential future directions include the application of MTA in the treatment of various inflammatory and autoimmune diseases, as well as its potential use in combination with other chemotherapeutic agents for the treatment of cancer.
Synthesemethoden
MTA can be synthesized using a variety of methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent. Other methods involve the use of different reagents and reaction conditions, but the overall process involves the formation of a triazine ring structure with a morpholinyl substituent.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. MTA has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Eigenschaften
Produktname |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C10H17N5O2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
InChI-Schlüssel |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
Kanonische SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)
![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)


![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)